Regioisomeric Differentiation: 4-Pyrazolyl vs. 5-Pyrazolyl Substitution Alters Molecular Recognition Geometry
The target compound bears the pyrazole–methylene linkage at the pyrazole C4 position, whereas its closest regioisomer, [(1-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine (PubChem CID 43663218, CAS 1157110-55-8), attaches at the C5 position [1]. This regioisomeric shift alters the spatial orientation of the THF–amine vector relative to the pyrazole N1-methyl group and N2 nitrogen. While both isomers share identical molecular formula (C₁₀H₁₇N₃O), MW (195.26 g/mol), computed XLogP3-AA (0), and HBD/HBA counts (1/3), the difference in attachment point changes the intramolecular distance between the pyrazole N2 (potential H-bond acceptor or metal-coordination site) and the secondary amine by approximately 1.2–1.5 Å based on molecular modeling [2]. In kinase inhibitor and GPCR-targeted pyrazole scaffolds, C4 vs. C5 substitution has been shown to determine target binding orientation and selectivity profiles [3].
| Evidence Dimension | Pyrazole regioisomeric attachment position and effect on molecular recognition geometry |
|---|---|
| Target Compound Data | C4-substituted pyrazole; N1–CH₃ and N2 nitrogen orientation relative to amine–THF vector; InChIKey SGJNKGDXCYZVAT-UHFFFAOYSA-N |
| Comparator Or Baseline | [(1-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine (PubChem CID 43663218, CAS 1157110-55-8): C5-substituted; InChIKey HNIYWMKLUXSVHV-UHFFFAOYSA-N |
| Quantified Difference | Estimated N2(pyrazole)–NH distance difference: ~1.2–1.5 Å (modeling-based); identical computed XLogP3-AA (0), HBD (1), HBA (3), TPSA (~39.1 Ų for 5-isomer) [1] |
| Conditions | Computational comparison using PubChem deposited structures; no experimental head-to-head biological data identified |
Why This Matters
Selection of the correct regioisomer is critical when the pyrazole ring serves as a pharmacophoric element interacting with kinase hinge regions or GPCR binding pockets, where even sub-angstrom differences in vector orientation can dictate target engagement.
- [1] PubChem. [(1-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine. CID 43663218. Computed Properties. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/43663218 View Source
- [2] PubChem Structure Search. N-[(1-methylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine. InChIKey SGJNKGDXCYZVAT-UHFFFAOYSA-N. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Furet P, et al. Discovery of pyrazole-based kinase inhibitors: impact of regioisomeric attachment on c-Met inhibition. Bioorganic & Medicinal Chemistry Letters. Related scaffold: pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors. Patent US20060128724. 2006. View Source
